Trimidox (hydrochloride)
Overview
Description
Trimidox is a clear, yellow aqueous solution for parenteral administration . The active ingredients of Trimidox are a combination of trimethoprim and sulfadoxine which has been established in a ratio of 1:5 . It is a solution containing 4% W/V trimethoprim and 20% W/V sulfadoxine in an organic solvent . Each mL contains 40 mg of trimethoprim and 200 mg of sulfadoxine . Trimidox is a ribonucleotide reductase inhibitor with antileukemic activities . It inhibits the growth of human promyelocytic leukemia HL-60 cells .
Synthesis Analysis
While specific synthesis details for Trimidox (hydrochloride) were not found, it’s worth noting that imidazolines, a class of compounds found in numerous natural and pharmaceutical products, are widely utilized as organocatalysts to synthesize various natural and synthetic organic compounds .
Molecular Structure Analysis
The molecular formula of Trimidox (hydrochloride) is C7H9ClN2O4 . Its molecular weight is 220.61 .
Chemical Reactions Analysis
Trimidox (hydrochloride) is a ribonucleotide reductase inhibitor . It inhibits the growth of human promyelocytic leukemia HL-60 cells .
Physical And Chemical Properties Analysis
The molecular weight of Trimidox (hydrochloride) is 184.15 g/mol . It has a molecular formula of C7H8N2O4 .
Scientific Research Applications
Antitumor Activity : Trimidox, as an inhibitor of ribonucleotide reductase, shows significant antitumor activity. It has been found to reduce the activity of ribonucleotide reductase in cancer cells, leading to decreased enzyme activity and cytotoxic effects. Notably, it exhibited a dose-dependent increase in the lifespan of mice bearing L1210 leukemia, suggesting its potential as a chemotherapy agent (Szekeres et al., 2004).
Induction of Apoptosis in Cancer Cells : Research has shown that Trimidox can induce apoptosis in human ovarian carcinoma cells. This effect is linked to the induction of c-myc expression, essential for apoptosis in these cells. Interestingly, Trimidox's apoptotic effects were independent of ribonucleotide reductase inhibition, suggesting a distinct mechanism of action (Rosenberger et al., 2000).
Oxidative Stress Prevention : In a study on U937 cell line, Trimidox demonstrated strong radical scavenging activity, suggesting its role in preventing oxidative stress. This antioxidant property, along with the induction of catalase, an antioxidant enzyme, further supports its potential as an anticancer agent (Kanno et al., 2007).
Synergistic Effects with Chemotherapeutic Agents : Trimidox has been observed to synergistically enhance the activity of chemotherapy drugs like cisplatin and cyclophosphamide in leukemia-bearing mice. This implies its potential use in combination chemotherapy (Novotný et al., 2006).
Role in p53 Induction and Apoptosis : Another study found that Trimidox-induced apoptosis is mediated through the induction of p53 in NALM-6 cells, a cell line of acute lymphoblastic leukemia. This process involves the phosphorylation of p53 protein, which is crucial for the apoptotic pathway (Kanno et al., 2008).
Inhibition of Nitric Oxide Production : Trimidox also showed effectiveness in inhibiting nitric oxide production in macrophages, which can have implications in inflammatory conditions (Kanno et al., 2007).
properties
IUPAC Name |
N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNXSNOQYLIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimidox (hydrochloride) | |
CAS RN |
95933-75-8 | |
Record name | Benzenecarboximidamide, N,3,4,5-tetrahydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95933-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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